molecular formula C13H16N4O2S B2741162 1-((1-(benzylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole CAS No. 2320886-24-4

1-((1-(benzylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole

Cat. No.: B2741162
CAS No.: 2320886-24-4
M. Wt: 292.36
InChI Key: XRXHZOLKDKLMNK-UHFFFAOYSA-N
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Description

The compound is a derivative of azetidine and triazole. Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms . The benzylsulfonyl group attached to the azetidine ring and the triazole ring attached to the azetidine ring via a methylene group suggest that this compound could have interesting chemical properties.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an azetidine ring, a triazole ring, and a benzylsulfonyl group. The exact 3D structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the azetidine and triazole rings, as well as the benzylsulfonyl group. Azetidines are known to participate in a variety of chemical reactions, including ring-opening reactions . Triazoles are also quite reactive and can participate in various transformations .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

1,4-Disubstituted 1,2,3-triazoles with aromatic ester functionality have been synthesized via Cu(I) catalyzed click reactions, demonstrating antibacterial, antitubercular, and antifungal activities against various strains. These activities suggest the potential for developing new antimicrobial agents based on the 1,2,3-triazole scaffold (Kaushik et al., 2016). Similarly, sulfonamide bridged disubstituted 1,2,3-triazoles have shown appreciable efficacy against bacterial strains, highlighting their potential in antimicrobial research (Yadav & Kaushik, 2022).

Pharmacological Evaluation

The synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidin-2-ones and thiazolidin-4-ones, indicates their antibacterial and antifungal properties, contributing to the development of new pharmacological agents (Mistry & Desai, 2006). Moreover, novel azetidinone derivatives with a 1,2,4-triazole moiety have been synthesized and evaluated for anti-tubercular activity, showcasing the role of these compounds in addressing tuberculosis (Thomas, George, & Harindran, 2014).

Antimycobacterial Agents

New hydrazone derivatives bearing the 1,2,4-triazole moiety have been synthesized and screened for their antimycobacterial activities, with some derivatives showing significant activity. This work contributes to the search for new treatments for mycobacterial infections, such as tuberculosis (Sari et al., 2018).

Denitrogenative Transformations and Synthetic Applications

Research on transition-metal-catalyzed denitrogenative transformations of 1,2,3-triazoles and related compounds has opened new avenues for synthesizing highly functionalized nitrogen-based heterocycles, utilized in various chemical syntheses and potential drug development (Anbarasan, Yadagiri, & Rajasekar, 2014).

Future Directions

Future research could explore the synthesis, characterization, and potential applications of this compound. Given the presence of azetidine and triazole rings, this compound could have potential applications in medicinal chemistry or materials science .

Properties

IUPAC Name

1-[(1-benzylsulfonylazetidin-3-yl)methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c18-20(19,9-12-4-2-1-3-5-12)17-7-13(8-17)6-16-11-14-10-15-16/h1-5,10-11,13H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXHZOLKDKLMNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)CC2=CC=CC=C2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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